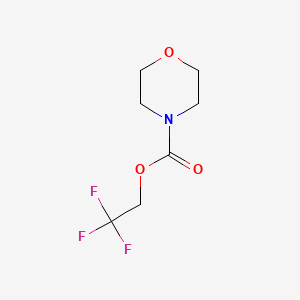

2,2,2-Trifluoroethyl morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroethyl morpholine-4-carboxylate is a chemical compound with the molecular formula C7H10F3NO3 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl morpholine-4-carboxylate is represented by the InChI code: 1S/C7H10F3NO3/c8-7(9,10)5-14-6(12)11-1-3-13-4-2-11/h1-5H2 . The molecular weight of this compound is 213.16 .Physical And Chemical Properties Analysis

2,2,2-Trifluoroethyl morpholine-4-carboxylate is a liquid at room temperature . It has a molecular weight of 213.16 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Synthesis of DNA-PK Inhibitors

2,2,2-Trifluoroethyl morpholine-4-carboxylate derivatives have been utilized in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, which are crucial for DNA repair processes. An example is the development of an improved synthesis route for a key intermediate, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, used in producing the DNA-PK inhibitor 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441). This process showcases the compound's role in facilitating complex organic syntheses (Sonsoles Rodriguez Aristegui et al., 2006).

Organocatalysis

Morpholine derivatives, including those related to 2,2,2-Trifluoroethyl morpholine-4-carboxylate, have been employed as efficient catalysts in chemical transformations. For instance, morpholine trifluoroacetate was used as a catalyst in the direct C3 alkenylation of indoles with α,β-unsaturated aldehydes, highlighting its versatility in catalyzing organic reactions (Shi-Kai Xiang et al., 2011).

Development of Biodegradable Materials

The derivatives of 2,2,2-Trifluoroethyl morpholine-4-carboxylate have found applications in the synthesis of biodegradable polyesteramides. These materials, with protected pendant functional groups, were obtained through ring-opening copolymerization, demonstrating the compound's utility in creating environmentally friendly polymers (P. J. I. Veld et al., 1992).

Electrochemical Synthesis

An electrochemical method for the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols was developed to provide access to CF3-containing morpholines. This technique underlines the importance of 2,2,2-Trifluoroethyl morpholine-4-carboxylate derivatives in synthesizing functionally rich morpholine derivatives under mild conditions (Aurélie Claraz et al., 2020).

Corrosion Inhibition

Research has also explored the use of morpholine and piperazine-based derivatives as corrosion inhibitors for mild steel in acidic environments. These studies showcase the potential of 2,2,2-Trifluoroethyl morpholine-4-carboxylate derivatives in industrial applications, offering protection against corrosion and extending the lifespan of metal structures (N. Nnaji et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3/c8-7(9,10)5-14-6(12)11-1-3-13-4-2-11/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSSSPRZNUGFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl morpholine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B2656101.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2656111.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)

![tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate](/img/structure/B2656117.png)

![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2656118.png)

![N-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2656121.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide](/img/structure/B2656122.png)